2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
Description
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is a cyclopentadienone derivative functionalized with four 4-tert-butylphenyl substituents. This compound exhibits significant steric bulk due to the tert-butyl groups, which influence its electronic properties and reactivity. It is synthesized via high-temperature (220°C) reactions in toluene under pressure, as demonstrated in the formation of bis-hexaaryl-benzenes and superhelicenes under classical Scholl conditions using FeCl₃/MeNO₂ or DDQ/triflic acid . Applications include its use as a precursor in organic synthesis and catalysis, particularly in stereoselective transformations and materials science .
Properties
IUPAC Name |
2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52O/c1-42(2,3)33-21-13-29(14-22-33)37-38(30-15-23-34(24-16-30)43(4,5)6)40(32-19-27-36(28-20-32)45(10,11)12)41(46)39(37)31-17-25-35(26-18-31)44(7,8)9/h13-28H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWIUVKBQWRIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571532 | |
| Record name | 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196505-83-6 | |
| Record name | 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one typically involves a double Knoevenagel condensation reaction. This reaction requires a benzil derivative and a ketone as starting materials. The reaction conditions include the use of a strong base, such as piperidine, and a suitable solvent, like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: : Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Applications Overview
The applications of 2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one can be categorized into several key areas:
-
Organic Synthesis
- Role as a Building Block : This compound serves as a versatile building block in organic synthesis due to its electron-rich nature, facilitating various reactions such as Diels-Alder reactions and other cycloaddition processes.
- Case Study : In a study by Iyer et al. (1997), the compound was utilized in synthesizing novel polycyclic aromatic hydrocarbons, demonstrating its utility in creating complex organic molecules .
-
Material Science
- Photovoltaic Applications : The compound's ability to absorb light and its electron-donating properties make it suitable for use in organic photovoltaic cells.
- Case Study : Research published in the Journal of the American Chemical Society (2002) highlighted the use of this compound in developing efficient organic solar cells with enhanced charge transport properties .
-
Pharmaceutical Development
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmaceutical development.
- Case Study : A study indicated that modifications to the cyclopentadienone structure could enhance its biological activity against cancer cells .
-
Chemical Sensors
- Sensor Applications : Due to its electronic properties, this compound can be employed in the development of chemical sensors for detecting environmental pollutants or biological markers.
- Case Study : Research has shown that integrating this compound into sensor devices improves sensitivity and selectivity towards specific analytes .
Data Tables
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic and Computational Data
- Tetraphenylcyclopentadienone’s structure is validated via X-ray crystallography and NMR, confirming its planar geometry .
- Computational modeling of tert-butyl derivatives predicts reduced π-π stacking, aligning with observed solubility trends .
Biological Activity
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one (CAS Number: 196505-83-6) is a synthetic compound characterized by its complex structure and significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
- Molecular Formula : C₄₅H₅₂O
- Molecular Weight : 608.89 g/mol
- Structure : The compound features a cyclopentadienone core substituted with four tert-butylphenyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit potent antioxidant activities. The presence of multiple tert-butyl groups contributes to stability and reactivity towards free radicals. For instance, studies have shown that related phenolic compounds can scavenge free radicals effectively, suggesting that 2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one may possess similar properties.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce apoptosis in certain cancer types. For example:
- Case Study : A study conducted on human breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with the compound. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one revealed promising results against several bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
The biological activity of 2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is hypothesized to involve:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Induction of Apoptosis : By disrupting mitochondrial membrane potential and activating caspases, it triggers programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 220°C | Enhances reaction kinetics |
| Solvent | Toluene (minimal) | Reduces byproduct formation |
| Catalyst | None required | Simplifies purification |
How does the steric and electronic profile of tert-butylphenyl substituents affect the compound’s reactivity in π-conjugated systems?
Advanced Research Focus
The tert-butyl groups introduce steric hindrance, which:
- Slows Aggregation : Prevents π-π stacking, enhancing solubility in organic solvents for polymer integration .
- Modifies Electronic Properties : Electron-donating tert-butyl groups stabilize the cyclopentadienone core, facilitating electron delocalization in black polyimides (BPIs) for optoelectronics .
- Influences Diels-Alder Kinetics : Steric bulk reduces reaction rates but improves regioselectivity in nanographene synthesis .
Q. Experimental Validation :
- Compare reaction rates with analogs (e.g., methyl or fluorophenyl substituents) using NMR kinetic studies .
What advanced characterization techniques resolve structural ambiguities in derivatives of this compound?
Q. Methodological Guidance
- FE-SEM/TEM : Visualize morphological integrity in polymer composites (e.g., TPCPFPPI films) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF MS for polymer adducts) .
- UV-Vis/NMR : Monitor conjugation extent (λcut ~600 nm for BPIs) and substituent effects on chemical shifts .
Data Interpretation Example :
A redshift in UV-Vis spectra indicates extended π-conjugation, while split NMR peaks suggest hindered rotation due to steric effects .
How should researchers address contradictions in spectroscopic data during derivative synthesis?
Q. Case Study Approach
- Scenario : Discrepancies in NMR signals for carbonyl groups.
- Resolution Steps :
- Reproduce Conditions : Ensure consistent temperature/purity (e.g., column chromatography ).
- Theoretical Modeling : Compare experimental data with DFT-calculated spectra to identify conformational isomers .
- Cross-Validation : Use X-ray crystallography (if crystalline) or HSQC NMR for unambiguous assignment .
What methodologies enable integration of this compound into π-conjugated polymers for optoelectronics?
Q. Applied Research Focus
Q. Performance Metrics :
| Property | TPCPFPPI Performance | Industry Standard |
|---|---|---|
| Visible Absorption | Complete (300–800 nm) | Partial (e.g., carbon-doped PI) |
| Thermal Stability | >400°C (TGA) | ~300°C |
What safety protocols are critical when handling this compound in high-temperature reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
